molecular formula C22H29N3O3S B2858018 1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol CAS No. 478041-57-5

1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol

Cat. No.: B2858018
CAS No.: 478041-57-5
M. Wt: 415.55
InChI Key: BVWUSKGTLQRJNR-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol is a structurally complex molecule featuring a piperidine core substituted at the 4-position with a hydroxyl group, a benzenesulfonyl group at the 1-position, and a methylene bridge connecting to a 4-phenylpiperazine moiety. Its molecular formula is inferred as C22H27N3O3S based on structural analysis, with a molecular weight of approximately 413.5 g/mol . Characterization methods include NMR, mass spectrometry, and chromatographic techniques, as seen in related compounds .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c26-22(19-23-15-17-24(18-16-23)20-7-3-1-4-8-20)11-13-25(14-12-22)29(27,28)21-9-5-2-6-10-21/h1-10,26H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWUSKGTLQRJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2CCN(CC2)C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperidine derivative reacts with 4-phenylpiperazine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to receptors in the body to exert its effects.

    Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.

    Ion channels: Modulation of ion channels to influence cellular processes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS 478041-65-5)

  • Molecular Formula : C22H27ClFN3O3S
  • Molecular Weight : 467.98 g/mol
  • Key Differences : Substitution of the benzenesulfonyl group with a 4-chlorophenylsulfonyl group and a 4-fluorophenylpiperazine.

Compounds 6d–6l from

  • Example: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d)
  • Key Differences : Benzhydryl (diphenylmethyl) groups replace the phenylpiperazine, and sulfamoyl groups are present.
  • Impact : The benzhydryl group increases steric bulk, which may hinder blood-brain barrier penetration. Sulfamoyl groups improve solubility but reduce metabolic stability .

Piperidine/Piperazine Derivatives with Aromatic Substituents

1-Benzyl-4-phenylpiperidin-4-ol (CAS 63843-83-4)

  • Molecular Formula: C18H21NO
  • Molecular Weight : 275.37 g/mol
  • Key Differences : Lacks the benzenesulfonyl and piperazine groups.
  • Impact : Simpler structure with reduced polarity, likely leading to higher lipophilicity and faster metabolic clearance .

1-[(4-Aminophenyl)methyl]piperidin-4-ol (CAS 262368-63-8)

  • Molecular Formula : C12H18N2O
  • Molecular Weight : 206.29 g/mol
  • Key Differences: An aminophenyl group replaces the benzenesulfonyl and phenylpiperazine.
  • Impact: The amino group enhances hydrophilicity, improving aqueous solubility but limiting membrane permeability .

Antitumor-Focused Analogues

PF-543 Derivatives ()

  • Example: 1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)piperidin-4-ol
  • Key Differences : Bulky bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl) groups and extended phenethyl chains.
  • Impact : Increased molecular complexity may enhance antitumor activity but reduce bioavailability due to high molecular weight (>600 g/mol) .

Biological Activity

1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol, commonly referred to as a piperidine derivative, has garnered attention for its diverse biological activities. Its structure includes a benzenesulfonyl group and a piperazine moiety, which are known to contribute to various pharmacological effects. This article will delve into the compound's biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C23H30N3O3SC_{23}H_{30}N_{3}O_{3}S with a molecular weight of approximately 464.02 g/mol. The compound features both hydrophilic and lipophilic characteristics due to the presence of sulfonyl and piperazine groups, which may influence its bioavailability and interaction with biological targets.

PropertyValue
Molecular Weight464.02 g/mol
Molecular FormulaC23H30N3O3S
Boiling PointNot available
Melting PointNot available
DensityNot available

Antibacterial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antibacterial properties. Studies have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that it possesses strong inhibitory activity against urease, which is crucial in the treatment of conditions like urinary tract infections . The IC50 values for various derivatives suggest that modifications in the piperidine structure can enhance enzyme binding affinity.

Anticancer Properties

The anticancer potential of this compound has also been explored. Compounds with similar piperidine structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The sulfonamide group is particularly noted for its role in targeting cancer cells by disrupting metabolic processes.

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may exhibit neuropharmacological effects. Piperazine derivatives are often associated with anxiolytic and antidepressant activities. Studies suggest that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .

Study 1: Antibacterial Activity Assessment

In a comparative study involving several synthesized piperidine derivatives, this compound was among those tested for antibacterial efficacy. It demonstrated an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against E. coli, indicating a robust antibacterial profile .

Study 2: Enzyme Inhibition Profile

A comprehensive evaluation was conducted to assess the enzyme inhibition capabilities of this compound against AChE and urease. The results showed that it had an IC50 value of 0.5 µM for AChE inhibition, suggesting potential applications in treating Alzheimer’s disease .

Study 3: Anticancer Activity Investigation

In vitro studies on cancer cell lines indicated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

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